molecular formula C10H11NO2 B2519293 2-Cyclobutylnicotinic acid CAS No. 1779133-20-8

2-Cyclobutylnicotinic acid

Cat. No.: B2519293
CAS No.: 1779133-20-8
M. Wt: 177.203
InChI Key: KIBLGWGIEQTLJE-UHFFFAOYSA-N
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Description

2-Cyclobutylnicotinic acid is an organic compound with the molecular formula C10H11NO2. It is a derivative of nicotinic acid, where the pyridine ring is substituted with a cyclobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylnicotinic acid typically involves the cyclobutylation of nicotinic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a cyclobutylboronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclobutyl ketones, while reduction can produce cyclobutyl alcohols .

Scientific Research Applications

2-Cyclobutylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Cyclobutylnicotinic acid involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, influencing biological pathways. For instance, it may modulate nicotinic acetylcholine receptors, affecting neurotransmission and cellular signaling . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-Cyclobutylnicotinic acid is unique due to the presence of both the cyclobutyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-cyclobutylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(13)8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBLGWGIEQTLJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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